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molecular formula C10H11ClO2 B8692745 mesityl chloroformate

mesityl chloroformate

Cat. No. B8692745
M. Wt: 198.64 g/mol
InChI Key: CPJUZSXZARKCIM-UHFFFAOYSA-N
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Patent
US05306849

Procedure details

0.5 g of anhydrous aluminium chloride was added to 50 g of 2,4,6-trimethylphenyl chloroformate and the mixture was heated at 180° C. for 1.5 hours at normal pressure. The reaction mixture was then cooled and worked up as described in Example 1. 2,4,6-Trimethylchlorobenzene was obtained in a yield of 72%.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-].[Cl-].ClC(O[C:9]1[C:14]([CH3:15])=[CH:13][C:12]([CH3:16])=[CH:11][C:10]=1[CH3:17])=O>>[CH3:17][C:10]1[CH:11]=[C:12]([CH3:16])[CH:13]=[C:14]([CH3:15])[C:9]=1[Cl:1] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 g
Type
reactant
Smiles
ClC(=O)OC1=C(C=C(C=C1C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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